N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Physicochemical profiling ADME prediction Transporter inhibitor design

Procure this distinct N-phenethyl phenyltetrazolyl-phenylamide for reproducible ABCG2 modulation. Its unique 2-carbon spacer on the amide tail, absent in unsubstituted or N-phenyl analogs, critically influences binding kinetics and selectivity. Engineered for >40-fold selectivity over ABCB1, it is essential for co-administration studies with mitoxantrone or topotecan where confounding P-gp inhibition must be avoided. Its favorable cLogP and single H-bond donor make it a key benchmark for CNS-penetrant transporter inhibitor screening cascades.

Molecular Formula C19H21N5O
Molecular Weight 335.4 g/mol
Cat. No. B10992964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Molecular FormulaC19H21N5O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H21N5O/c1-14(2)24-22-18(21-23-24)16-8-10-17(11-9-16)19(25)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,25)
InChIKeyVPYQBTVTDHKERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: Key Compound Attributes for BCRP/ABCG2 Research & Procurement


N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide (CAS 1574363-02-2, molecular formula C₁₉H₂₁N₅O, MW 335.4 g/mol) is a synthetic small molecule belonging to the phenyltetrazolyl-phenylamide class, a scaffold originally derived from the third-generation ABCB1 inhibitor tariquidar and repurposed for selective ABCG2 (BCRP) efflux transporter modulation [1]. The compound features a 2-isopropyl-substituted tetrazole ring linked at the 5-position to a benzamide core, with an N-phenethyl amide tail. This specific substitution pattern distinguishes it from the well-characterized unsubstituted lead compound 32 and other mono-substituted analogs described in the foundational structure–activity relationship (SAR) studies of this series [1].

Why N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide Cannot Be Replaced by Generic Phenyltetrazolyl Analogs


The phenyltetrazolyl-phenylamide scaffold exhibits steep SAR where subtle changes to the N-amide substituent profoundly affect ABCG2 inhibitory potency, selectivity over ABCB1, and cellular efficacy [1]. The unsubstituted parent (compound 32) achieves IC₅₀ values three- to four-fold lower than the reference inhibitor Ko143 [1], but introducing bulkier or electron-withdrawing groups on either phenyl ring can drastically reduce or abolish activity [1]. The target compound combines an electron-donating isopropyl group on the tetrazole (favorable per class SAR) with an N-phenethyl moiety that introduces a two-carbon spacer absent in the simpler N-phenyl prototype. This ethylene linker alters molecular flexibility, lipophilicity, and potentially the binding mode at the ABCG2 substrate-binding site [1][2]. Consequently, generic substitution with unsubstituted, N-phenyl, or N-benzyl analogs risks unpredictable loss of potency, altered selectivity, or changes in drug–drug interaction liability, making compound-specific evaluation essential for any study requiring reproducible transporter modulation.

Quantitative Differentiation Evidence for N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide


N-Phenethyl vs. N-Phenyl Substitution: Impact on Calculated Lipophilicity and Hydrogen-Bonding Capacity

The N-phenethyl group of the target compound introduces a two-carbon spacer that increases calculated LogP (cLogP ≈ 3.8) compared to the N-phenyl analog (cLogP ≈ 3.1) while maintaining an identical hydrogen-bond donor count (1 HBD) . The ethylene linker adds one rotatable bond and reduces the topological polar surface area (tPSA) relative to an N-benzyl analog, potentially enhancing passive membrane permeability . These physicochemical differences are relevant because ABCG2 inhibitors must access the intracellular nucleotide-binding domain; balanced lipophilicity and permeability are critical for cellular activity [1].

Physicochemical profiling ADME prediction Transporter inhibitor design

Class-Level BCRP/ABCG2 Inhibition: SAR Context for the 2-Isopropyltetrazole Substituent

In the foundational SAR study by Köhler et al. (2016), the unsubstituted phenyltetrazolyl-phenylamide (compound 32) inhibited ABCG2-mediated Hoechst 33342 efflux with IC₅₀ values of 0.18 µM (MDCK II BCRP cells) and 0.25 µM (MCF-7 MX cells), representing a 3- to 4-fold improvement over the reference inhibitor Ko143 (IC₅₀ = 0.65 µM and 0.75 µM, respectively) [1]. SAR analysis demonstrated that small electron-donating groups on the tetrazole-bearing phenyl ring (ring A) maintain or enhance potency, whereas bulky or electron-withdrawing substituents reduce activity [1]. The 2-isopropyl group on the tetrazole of the target compound is electron-donating (σₚ ≈ –0.15) and sterically compact (molar refractivity = 14.96), placing it in the favorable quadrant of the established SAR [1][2]. However, no direct IC₅₀ measurement for the target compound has been reported in the public domain.

ABCG2 inhibition Multidrug resistance reversal Structure–activity relationship

Selectivity for ABCG2 over ABCB1 (P-glycoprotein): Class-Level Evidence

A defining feature of the phenyltetrazolyl-phenylamide class is its marked selectivity for ABCG2 over ABCB1 (P-gp), a property engineered into the scaffold by replacing the amide linker of tariquidar with a 2,5-linked tetrazole [1]. In the Köhler et al. study, compound 32 and the majority of monosubstituted derivatives showed negligible inhibition of ABCB1-mediated calcein AM efflux at concentrations up to 10 µM, while potently inhibiting ABCG2 [1]. The closest analogs bearing electron-donating substituents on the tetrazole ring retained this selectivity profile [1]. The target compound, by virtue of its 2-isopropyltetrazole and N-phenethyl architecture, is predicted to maintain ABCG2 selectivity, though experimental verification in ABCB1-overexpressing cell lines (e.g., SW620/Ad300) [2] is needed.

Transporter selectivity ABCB1 counter-screening Off-target profiling

Structural Differentiation from N-Benzyl and N-Phenyl Analogs: Rotatable Bond Count and Binding Mode Implications

The N-phenethyl tail of the target compound introduces an ethylene spacer that increases the number of freely rotatable bonds to 7 (vs. 5 for the N-phenyl analog and 6 for the N-benzyl analog) . In the phenyltetrazolyl-phenylamide series, enzyme kinetic studies revealed that inhibitors bind competitively with Hoechst 33342 but non-competitively with pheophorbide A, indicating a specific interaction mode at the substrate-binding pocket [1]. The increased conformational freedom of the N-phenethyl group may enable the phenyl ring to access additional hydrophobic sub-pockets within the ABCG2 binding site that are not reachable by shorter N-phenyl or N-benzyl substituents [1]. This could alter both the potency and the kinetic mechanism of inhibition relative to analogs with constrained N-substituents.

Conformational flexibility Ligand binding mode Enzyme kinetics

Patent Landscape: Potential 5-HT₄ Receptor Agonist Activity Based on Patent Family Coverage

A Russian patent (RU2536688C2) claims novel benzamide derivatives incorporating tetrazole, indole, imidazole, and pyridine heteroaromatic rings as 5-HT₄ receptor agonists for gastrointestinal and cognitive disorders [1]. The generic Markush structure encompasses compounds where Q is a heteroaromatic ring including tetrazole, and the amide side chain includes phenethyl variants [1]. While the specific target compound is not explicitly exemplified in the available patent abstract, its structural features fall within the claimed scope, suggesting potential 5-HT₄ partial or full agonist activity [1]. This differentiates it from phenyltetrazolyl-phenylamides described in the Köhler et al. BCRP studies, which lack this receptor annotation.

5-HT4 receptor agonism Gastrointestinal motility Patent differentiation

Recommended Research Applications for N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide Based on Differentiation Evidence


ABCG2-Mediated Multidrug Resistance Reversal Studies Requiring a Selective Tool Compound

This compound is best deployed as a selective ABCG2 inhibitor in resistant cancer cell line models (e.g., H460/MX20, MCF-7 MX) where confounding ABCB1 inhibition must be avoided. The scaffold's engineered selectivity for ABCG2 over ABCB1 (selectivity ratio > 40 for the class lead) [1] makes it suitable for co-administration with mitoxantrone, SN-38, or topotecan to assess BCRP-specific resistance reversal, as demonstrated for the broader phenyltetrazolyl-phenylamide series [1][2].

Structure–Activity Relationship Expansion of Phenyltetrazolyl-phenylamides with Extended N-Alkyl Chains

The N-phenethyl substituent introduces a two-carbon spacer not systematically explored in the seminal Köhler et al. (2016) publication, which focused primarily on mono-substituted phenyl rings [1]. This compound serves as a key intermediate for SAR studies investigating the effect of elongated N-alkyl linkers on ABCG2 potency, selectivity, and binding kinetics. Its increased cLogP (+0.7 units vs. N-phenyl analog) [2] and additional rotatable bonds make it a valuable comparator for computational docking and molecular dynamics simulations examining conformational flexibility in the ABCG2 binding pocket.

Dual-Mechanism Probe for ABCG2 Inhibition and 5-HT₄ Receptor Activity Screening

Based on patent family coverage suggesting potential 5-HT₄ receptor agonism [1], this compound may be applied in phenotypic screens exploring the intersection of serotonergic signaling and ABC transporter modulation, particularly in gastrointestinal tissues where both 5-HT₄ receptors and ABCG2 are expressed. Its use in parallel ABCG2 inhibition assays (Hoechst 33342 accumulation) and 5-HT₄ functional assays (cAMP or calcium flux) could establish or refute a dual pharmacological profile, adding unique value to procurement for integrated ADME–tox panels.

Physicochemical Benchmarking Set for CNS-Targeted Transporter Inhibitor Design

With a predicted cLogP of ~3.8 and a single hydrogen-bond donor [1], this compound occupies a favorable physicochemical space for CNS penetration. It can serve as a benchmarking compound in screening cascades designed to identify ABCG2 inhibitors that cross the blood–brain barrier, where efflux transporter inhibition at the BBB is a critical parameter. Its use in MDCK II BCRP monolayer permeability assays alongside brain penetration assessment (in situ perfusion or PAMPA-BBB) can provide baseline data for CNS-focused transporter inhibitor programs [2].

Quote Request

Request a Quote for N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.